[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Overview
Description
“(2-Bromophenyl)MethylAmine Hydrochloride” is a chemical compound with the CAS Number: 90389-52-9 . It has a molecular weight of 250.57 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, amines like this one can generally be synthesized through reactions involving ammonia or primary/secondary amines with acid chlorides .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-bromobenzyl)ethanamine hydrochloride . The InChI code is 1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 138-139 degrees Celsius .
Scientific Research Applications
Application 1: Electrochemical Bromofunctionalization of Alkenes
- Summary of the Application : This application involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
Application 2: Synthesis of Thiazolines and Thiazines
- Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and Thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Application 3: Synthesis of Optically Active Tertiary Phosphines
- Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize optically active tertiary phosphines .
Application 4: Synthesis of Secondary Amines
- Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize secondary amines via CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines .
Application 5: Synthesis of Thiazolines and Thiazines
- Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and Thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Application 6: Synthesis of Optically Active Tertiary Phosphines
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXERWAFQNCNDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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